molecular formula C15H19ClN2O3S B2447012 Furan-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351596-10-5

Furan-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2447012
CAS No.: 1351596-10-5
M. Wt: 342.84
InChI Key: ITKVZZJMOMBFHQ-UHFFFAOYSA-N
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Description

Furan-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C15H19ClN2O3S and its molecular weight is 342.84. The purity is usually 95%.
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Properties

IUPAC Name

furan-2-yl-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S.ClH/c18-12(14-4-2-10-21-14)11-16-5-7-17(8-6-16)15(19)13-3-1-9-20-13;/h1-4,9-10,12,18H,5-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKVZZJMOMBFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Compounds containing the indole nucleus, another component of this compound, have been found to bind with high affinity to multiple receptors. This suggests that Furan-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride may interact with its targets in a similar manner, leading to changes in cellular processes.

Result of Action

Given the known biological activities of thiophene and indole derivatives, it is likely that this compound could have a range of effects at the molecular and cellular level.

Action Environment

The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. For instance, photolysis of certain furan-2-yl compounds has been shown to result in different dimeric photoproducts. This suggests that light exposure could potentially influence the action of this compound.

Biological Activity

Furan-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring, a piperazine moiety, and a thiophene group, which contribute to its unique chemical properties. Its molecular formula is C16H22ClN3O3SC_{16}H_{22}ClN_3O_3S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms. The hydroxyl group enhances solubility and may influence biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The thiophene and furan rings are known to participate in π-π stacking interactions with nucleic acids and proteins, potentially inhibiting enzymatic activities or modulating receptor functions.

Enzyme Inhibition

Recent studies indicate that derivatives of furan compounds exhibit significant inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin synthesis. For instance, a related study demonstrated that certain furan derivatives showed IC50 values as low as 0.0433 µM against mushroom tyrosinase, indicating potent inhibitory action compared to standard inhibitors like kojic acid .

Biological Activity Data

Activity TypeObserved EffectReference
Tyrosinase InhibitionIC50 = 0.0433 µM (monophenolase)
Antimicrobial ActivityModerate inhibition against bacteria
CytotoxicitySelective cytotoxicity in cancer cells

Case Studies

  • Tyrosinase Inhibition : A study explored the anti-melanogenic properties of furan derivatives, revealing that modifications on the phenolic structure significantly affected their inhibitory potency against tyrosinase. The compound's structure allowed it to bind effectively at the active site of the enzyme, demonstrating potential for treating hyperpigmentation disorders .
  • Antimicrobial Properties : Another investigation reported that furan-based compounds exhibited moderate antibacterial activity against various strains of bacteria. This suggests potential applications in developing new antimicrobial agents .
  • Cytotoxicity in Cancer Cells : Research has indicated that certain derivatives of this compound can selectively induce apoptosis in specific cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Q & A

Q. What are the optimized synthetic routes for preparing Furan-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride, and how can purity be maximized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

  • Piperazine functionalization : Introduce the hydroxy-thiophenylethyl group via nucleophilic substitution or reductive amination under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Coupling reactions : React the furan-2-carbonyl chloride with the functionalized piperazine intermediate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C .
  • Hydrochloride salt formation : Treat the free base with HCl gas in methanol, followed by recrystallization from ethanol/ether to enhance purity .

Q. Key Analytical Techniques :

  • HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress and purity (>95% target).
  • ¹H/¹³C NMR (DMSO-d₆) to confirm structural integrity, focusing on the piperazine NH (δ 2.5–3.5 ppm) and furan carbonyl (δ 165–170 ppm) .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

Methodological Answer:

  • Solubility profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Hydrochloride salts typically exhibit higher aqueous solubility (>10 mg/mL) due to ionic interactions .
  • Stability studies :
    • Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures (Td >150°C expected) .
    • Photostability : Expose to UV light (254 nm) and monitor degradation via LC-MS over 72 hours .

Q. What experimental strategies can elucidate the compound’s mechanism of action in targeting neurological receptors?

Methodological Answer:

  • Receptor binding assays :
    • Radioligand displacement studies (e.g., ³H-labeled 5-HT₃ or σ receptors) to measure IC₅₀ values .
    • Use HEK-293 cells transfected with human receptor clones for specificity profiling .
  • Functional assays :
    • Calcium flux or cAMP assays to evaluate GPCR modulation .
    • Patch-clamp electrophysiology for ion channel effects (e.g., NMDA receptor inhibition) .

Q. Key Considerations :

  • Compare results to structurally similar piperazine-thiophene derivatives (e.g., CAS 1216784-06-3) to identify SAR trends .

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

Methodological Answer:

  • Assay standardization :
    • Use identical enzyme sources (e.g., recombinant human COX-2 vs. murine isoforms) to minimize variability .
    • Validate inhibition kinetics (IC₅₀, Ki) via Michaelis-Menten plots under controlled pH and temperature .
  • Structural insights :
    • Perform X-ray crystallography or molecular docking to map interactions with catalytic sites (e.g., COX-2 His90 or Tyr385) .

Q. Data Contradiction Example :

StudyEnzyme TargetIC₅₀ (μM)NotesReference
Smith et al. (2024)COX-20.85Recombinant human enzyme
Lee et al. (2025)COX-23.2Murine enzyme, pH 6.5

Q. What methodologies are recommended for comparative studies with structurally analogous compounds?

Methodological Answer:

  • Library design : Include derivatives with variations in:
    • Furan substitution : Replace with pyrazine (CAS 1396782-04-9) to assess aromatic ring effects .
    • Piperazine modifications : Compare ethyl vs. trifluoroethyl groups (CAS 873675-04-8) for steric/electronic impacts .
  • In silico tools :
    • QSAR modeling : Use MOE or Schrödinger to predict bioactivity cliffs .
    • ADMET prediction : SwissADME for solubility, CYP450 interactions .

Q. Example Analogues :

CompoundStructural VariationCAS NumberReference
(Pyrazin-2-yl)methanone derivativePyrazine instead of furan1396782-04-9
Trifluoroethyl-piperazine analogueCF₃ group on piperazine873675-04-8

Q. How should researchers design toxicity profiling experiments for this compound?

Methodological Answer:

  • In vitro toxicity :
    • Hepatotoxicity : Measure ALT/AST release in HepG2 cells after 48h exposure (EC₅₀ determination) .
    • Cardiotoxicity : hERG channel inhibition assays using automated patch-clamp systems .
  • In vivo pilot studies :
    • Acute toxicity in rodents (OECD 423) with histopathology of liver/kidney .

Q. Critical Parameters :

  • Use hydrochloride salt formulations for consistency with pharmacological studies .

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